molecular formula C8H9Cl2N3O B2858350 6-Aminoquinazolin-4(3H)-one dihydrochloride CAS No. 2172065-77-7

6-Aminoquinazolin-4(3H)-one dihydrochloride

Cat. No. B2858350
CAS RN: 2172065-77-7
M. Wt: 234.08
InChI Key: VWQOHRYBPMWJAE-UHFFFAOYSA-N
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Description

6-Aminoquinazolin-4(3H)-one is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline . The preparation of 6-aminoquinazolin-4(3H)-ones was achieved via direct SNAr on the quinazoline ring .


Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .


Chemical Reactions Analysis

The preparation of 6-aminoquinazolin-4(3H)-ones involves a direct SNAr (nucleophilic aromatic substitution) reaction on the quinazoline ring .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C .

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 6-Aminoquinazolin-4(3H)-one dihydrochloride, have been studied for their potential antitumor activity . In one study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized, and their anti-tumor activity in vitro was preliminarily explored . Among them, a compound exhibited significant anti-proliferative activity against MGC-803 cells . This compound could inhibit the cloning formation of MGC-803 cells, induce apoptosis of MGC-803 cells in a concentration-dependent manner, and arrest the MGC-803 cell cycle in G0/G1 phase .

Acetylcholinesterase Inhibitors

Quinoxaline derivatives, including 6-Aminoquinazolin-4(3H)-one dihydrochloride, have been synthesized and evaluated as new acetylcholinesterase inhibitors . All compounds showed potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM, along with promising predicted drug-likeness and blood–brain barrier (BBB) permeation . Some compounds also showed potent butyrylcholinesterase (BChE) inhibitory activity .

Synthesis of Quinazoline Derivatives

6-Aminoquinazolin-4(3H)-one dihydrochloride can be used in the synthesis of quinazoline derivatives . These derivatives have various pharmacological activities, making them of interest in medicinal chemistry research .

Kinase Inhibitors

4-aminoquinazoline, a structure that 6-Aminoquinazolin-4(3H)-one dihydrochloride can serve as the backbone for, is used in many kinase inhibitors . Several small molecule anti-tumor drugs based on the 4-aminoquinoline skeleton have been approved by the FDA for cancer treatment .

Safety and Hazards

Quinazoline is labeled as an irritant according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-amino-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQOHRYBPMWJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoquinazolin-4(3H)-one dihydrochloride

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